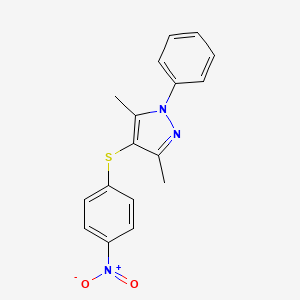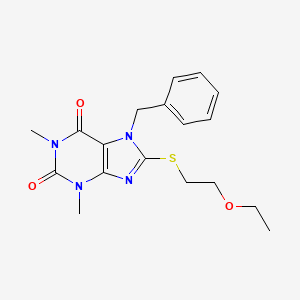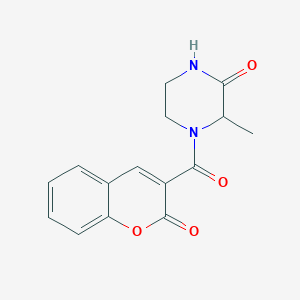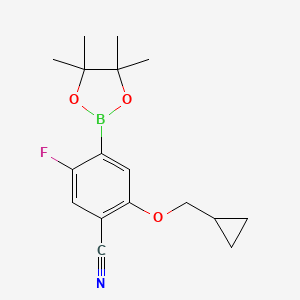
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic esters are highly valuable building blocks in organic synthesis . They are used in many transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Structure Analysis
The molecular structure of boronic esters typically includes a boron moiety that can be converted into a broad range of functional groups .Chemical Reactions Analysis
Boronic esters are used in many chemical reactions. The most important application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations .Wissenschaftliche Forschungsanwendungen
Development of Fluorescent Sensors
- Fluorescent Sensor Development : Anthracene-(aminomethyl)phenylboronic acid pinacol ester, a compound with a structure related to the target chemical, has been used to develop highly sensitive fluorescent sensors for trace amounts of water. This application exploits the photo-induced electron transfer (PET) properties of the compound (Miho et al., 2021).
Polymer Synthesis and Applications
- H2O2-Cleavable Poly(ester-amide)s : A related boronic acid ester has been synthesized for creating H2O2-cleavable poly(ester-amide)s. These polymers can be used as potential H2O2-responsive delivery vehicles (Cui et al., 2017).
- Preparation of (Multi)Fluoroarenes : Boronic acid pinacol esters, similar in structure to the target chemical, have been used in the synthesis of various fluorinated arenes, highlighting their utility in organic synthesis (Zhou et al., 2016).
Sensing and Detection Technologies
- Fluoride Ion Sensing : Organoboron compounds like pinacol esters of phenylboronic acid have been applied as Lewis acid receptors for fluoride ions, demonstrating their potential in sensing technologies (Jańczyk et al., 2012).
Advanced Materials and Chemical Synthesis
- Light Emission in Copolymers : Phenylboronic acid pinacol ester, a compound related to the target chemical, has been used in the synthesis of PFCB polymers for tailored light emission applications (Neilson et al., 2007).
- Catalysis in Organic Synthesis : Aryl pinacolboronic esters, similar to the target compound, have been used in Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones, highlighting their role in catalytic organic synthesis (Gallego & Sarpong, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-15(21-10-11-5-6-11)12(9-20)7-14(13)19/h7-8,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBNNPINQOSLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

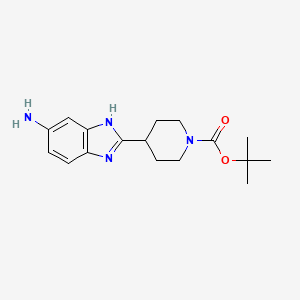
![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)
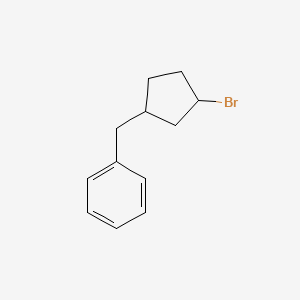
![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)
